(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one
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Overview
Description
(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the [3 + 2] coupling reaction of isocyanates and epoxides. This reaction can be catalyzed by bifunctional phase-transfer catalysts, which facilitate the formation of the oxazolidinone ring in good to high yields (up to 92%) under specific conditions, such as using PhCl as a solvent at 100°C within 12 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The incorporation of carbon dioxide into the oxazolidinone framework under solvent-free conditions is another method that has been explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may yield derivatives with increased hydrogen content.
Scientific Research Applications
(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one has numerous applications in scientific research, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a building block for complex molecules.
Biology: Investigated for its potential antibacterial and antituberculosis properties.
Medicine: Explored as a scaffold for developing new drugs, particularly antibiotics.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein translation . This mechanism is crucial for their antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with similar structural features.
Tedizolid: Another oxazolidinone antibiotic with a comparable mechanism of action.
Uniqueness
(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one is unique due to its specific substituents, which may confer distinct pharmacological properties and potential applications. Its methoxyacetyl and phenylmethyl groups may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug development.
Properties
IUPAC Name |
(4S)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-9-12(15)14-11(8-18-13(14)16)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQUPSUDOOOQRB-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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